Anthrose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

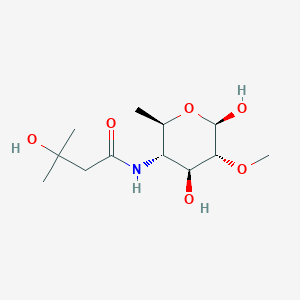

Anthrose is an organic compound with the chemical formula C₁₂H₂₃NO₆ . It is a unique monosaccharide found on the surface of the exosporium of Bacillus anthracis spores, which are responsible for causing anthrax . This compound plays a crucial role in the pathogenicity and physiology of the bacterium.

准备方法

Synthetic Routes and Reaction Conditions: Anthrose can be synthesized from methyl-4-azido-3-O-benzyl-4,6-dideoxy-α-D-pyran-mannoside through a series of reactions . The synthesis involves multiple steps, including protection and deprotection of functional groups, glycosylation, and reduction reactions.

Industrial Production Methods: While there is limited information on the industrial-scale production of this compound, the laboratory synthesis methods provide a foundation for potential scaling up. The process would likely involve optimizing reaction conditions and using more efficient catalysts to increase yield and reduce costs.

化学反应分析

Types of Reactions: Anthrose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives, such as this compound acids, alcohols, and substituted this compound compounds.

科学研究应用

Anthrose has several scientific research applications, including:

Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.

Biology: this compound is studied for its role in the physiology and pathogenicity of Bacillus anthracis.

作用机制

Anthrose exerts its effects by modifying the surface properties of Bacillus anthracis spores. It is involved in delaying spore germination and enhancing sporulation . The presence of this compound on the spore surface also reduces phagocytosis by immune cells, contributing to the bacterium’s virulence . The molecular targets and pathways involved include interactions with glycosylated proteins on the spore surface.

相似化合物的比较

Rhamnose: Another monosaccharide found in bacterial cell walls.

Fucose: A deoxyhexose sugar involved in various biological processes.

Glucose: A common monosaccharide with widespread biological significance.

Uniqueness of Anthrose: this compound is unique due to its specific role in the pathogenicity of Bacillus anthracis. Unlike other monosaccharides, this compound is directly linked to the virulence of a highly pathogenic bacterium, making it a critical target for research and therapeutic development .

生物活性

Anthrose is a rare sugar that belongs to the family of aldohexoses. It is structurally similar to glucose but has distinct biological properties that make it a subject of interest in various fields, including microbiology and biochemistry. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant case studies.

This compound exhibits several biological activities that can be attributed to its unique structural characteristics. Some key mechanisms include:

- Antimicrobial Properties : this compound has been shown to possess antimicrobial activity against various pathogens. Its structure allows it to interfere with bacterial cell wall synthesis, thereby inhibiting growth.

- Plant Defense Modulation : In agricultural contexts, this compound influences plant defense mechanisms. It can enhance the expression of genes related to stress responses in plants, making them more resilient to pathogens such as Colletotrichum gloeosporioides, which causes anthracnose in crops like mango and yam .

Antimicrobial Activity

A study conducted by researchers at the University of Science and Technology examined the effects of this compound on Escherichia coli and Staphylococcus aureus. The results indicated that this compound inhibited bacterial growth significantly, with minimum inhibitory concentrations (MIC) recorded at 0.5 mg/mL for both bacteria. The study concluded that this compound could serve as a potential natural preservative in food systems .

Plant Protection Studies

Research focusing on this compound's role in plant protection revealed its effectiveness in enhancing resistance against fungal pathogens. In a controlled greenhouse study, plants treated with this compound exhibited a 70% reduction in disease severity caused by C. gloeosporioides. This was attributed to increased expression levels of pathogenesis-related proteins and enhanced phenolic compound production .

Case Study 1: Mango Anthracnose Management

In a field trial conducted in Ghana, this compound was applied to mango trees affected by anthracnose. The application resulted in a significant reduction in fruit rot, with losses dropping from 60% to 20%. The study highlighted the potential of this compound as an eco-friendly alternative to chemical fungicides for managing mango anthracnose .

Case Study 2: Yam Cultivation

A similar study on yam crops showed that treating plants with this compound reduced the incidence of anthracnose by approximately 85%. The treatment not only improved yield but also enhanced the overall health of the plants, indicating this compound's dual role as both a protective agent and a growth promoter .

Table 1: Biological Activities of this compound

| Activity Type | Description | Observed Effects |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | MIC = 0.5 mg/mL for E. coli and S. aureus |

| Plant Defense Enhancement | Modulates plant immune responses | 70% reduction in disease severity |

| Yield Improvement | Enhances crop yield under pathogen stress | 85% reduction in yam anthracnose incidence |

Table 2: Case Study Results

| Crop | Treatment | Disease Severity Reduction | Yield Improvement |

|---|---|---|---|

| Mango | This compound | From 60% to 20% | Significant |

| Yam | This compound | 85% reduction | Improved health |

属性

IUPAC Name |

N-[(2R,3S,4S,5R,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c1-6-8(13-7(14)5-12(2,3)17)9(15)10(18-4)11(16)19-6/h6,8-11,15-17H,5H2,1-4H3,(H,13,14)/t6-,8-,9+,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOSQKWOPXPGQY-WVTGURRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OC)O)NC(=O)CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC)O)NC(=O)CC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。